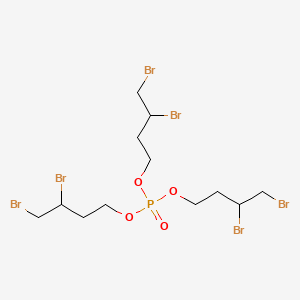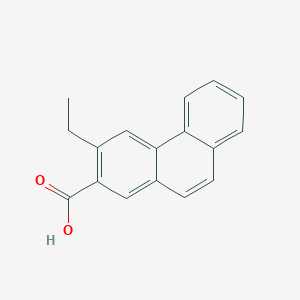
3-Ethylphenanthrene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylphenanthrene-2-carboxylic acid is an organic compound belonging to the phenanthrene family, characterized by a three-ring aromatic structure. This compound features an ethyl group at the third position and a carboxylic acid group at the second position on the phenanthrene backbone. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylphenanthrene-2-carboxylic acid typically involves multi-step organic reactions starting from phenanthrene. One common method includes:
Friedel-Crafts Alkylation: Phenanthrene undergoes alkylation with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethyl group at the third position.
Oxidation: The ethylated phenanthrene is then oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 3-ethylphenanthrene-2-carboxaldehyde or 3-ethylphenanthrene-2-carboxylic ketone.
Reduction: Formation of 3-ethylphenanthrene-2-methanol or 3-ethylphenanthrene-2-carboxaldehyde.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Ethylphenanthrene-2-carboxylic acid finds applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which 3-ethylphenanthrene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity.
3-Methylphenanthrene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2-Ethylphenanthrene-3-carboxylic acid: Positional isomer with different reactivity and physical properties.
Uniqueness: 3-Ethylphenanthrene-2-carboxylic acid’s unique combination of an ethyl group and a carboxylic acid on the phenanthrene backbone imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
112878-80-5 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-ethylphenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-2-11-9-15-13(10-16(11)17(18)19)8-7-12-5-3-4-6-14(12)15/h3-10H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
LORIFMAOOJUQMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C2C=CC3=CC=CC=C3C2=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
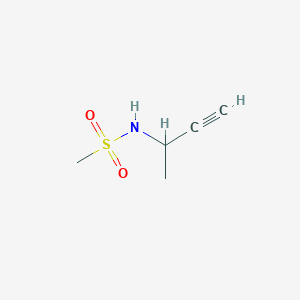
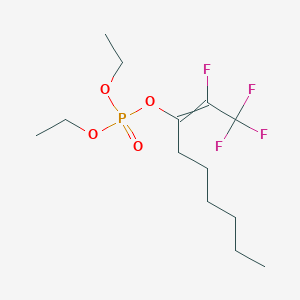
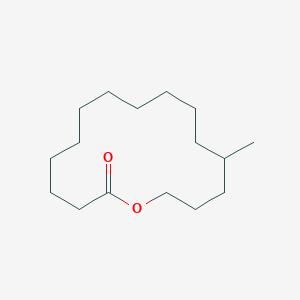
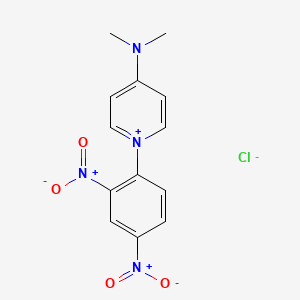

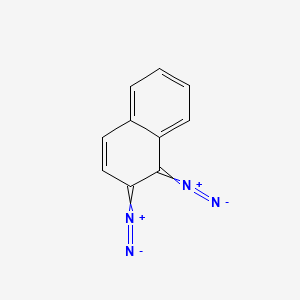
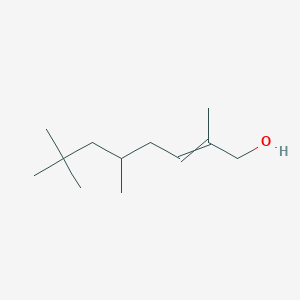
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
